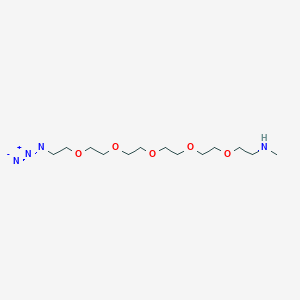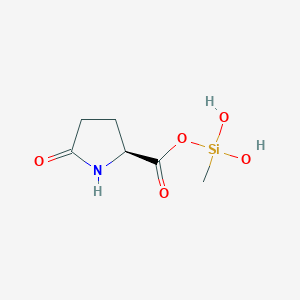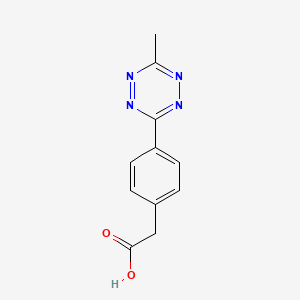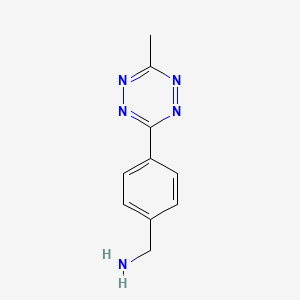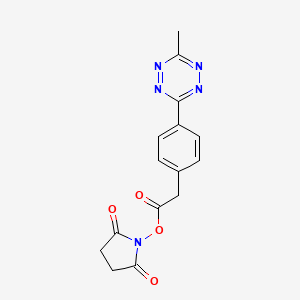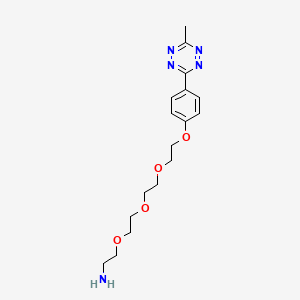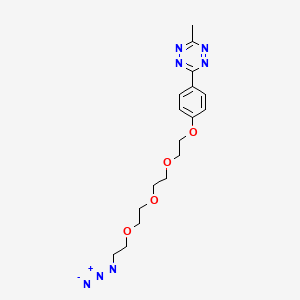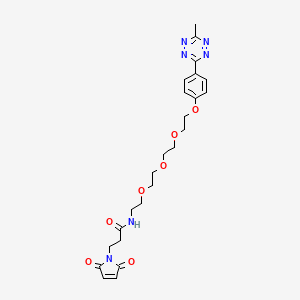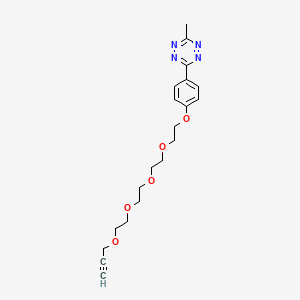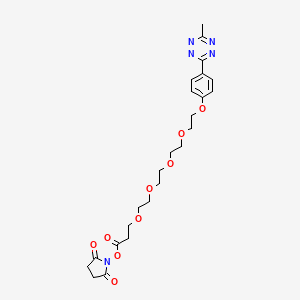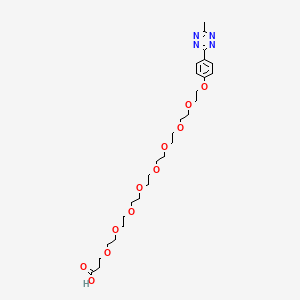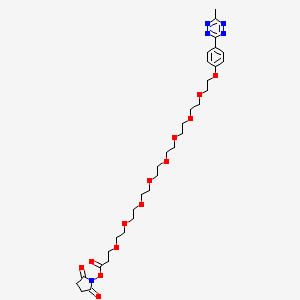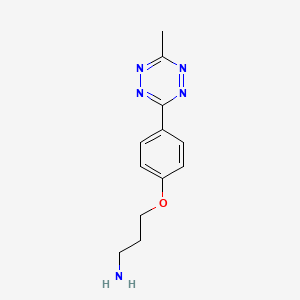![molecular formula C27H35N3O B609070 4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile CAS No. 1560968-27-5](/img/structure/B609070.png)
4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MIV-6 is an inhibitor of the menin-mixed lineage leukemia (MLL) interaction that closely mimics a natural protein-protein interaction.
Scientific Research Applications
Histamine H3 Antagonism
One significant application of compounds structurally related to 4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile is as histamine H3 antagonists. These compounds, specifically 4-phenoxypiperidines, show potent in vitro activity at the human H3 receptor. They are effective in vivo, enhancing wakefulness at low doses. These compounds are seen as conformationally restricted versions of the 3-amino-1-propanol moiety, a common element in non-imidazole histamine H3 ligands (Dvorak et al., 2005).
Anti-arrhythmic Activity
Some derivatives structurally similar to the compound have shown significant anti-arrhythmic activity. Specifically, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives exhibit notable anti-arrhythmic effects. These findings open the door to potential applications in cardiac care and management of arrhythmias (Abdel‐Aziz et al., 2009).
Isoxazole-Containing S1P1 Receptor Agonist Synthesis
The compound has close structural relations with isoxazole-containing S1P1 receptor agonists. These compounds have been synthesized with a focus on stereospecificity and regioselectivity, showing potent and selective agonist activity. This synthesis process has implications in the preparation of compounds for toxicological studies like Ames testing (Hou et al., 2017).
Antimicrobial Activity
Derivatives of this compound exhibit antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. This is an important aspect, considering the global challenge of antibiotic resistance. The synthesis and biological evaluation of these derivatives are crucial for developing new and effective antimicrobial agents (Khalid et al., 2016).
Catalyst in Suzuki–Miyaura Coupling Reactions
Certain complexes containing the 4-amino-1-benzyl piperidine group, like the compound , have demonstrated catalytic properties in Suzuki–Miyaura coupling reactions. These reactions are fundamental in the synthesis of biaryls, a crucial structural component in many pharmaceuticals and organic materials (Kilic et al., 2008).
properties
CAS RN |
1560968-27-5 |
|---|---|
Product Name |
4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile |
Molecular Formula |
C27H35N3O |
Molecular Weight |
417.59 |
IUPAC Name |
4-(3-(4-(Cyclopentyl(amino)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile |
InChI |
InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2 |
InChI Key |
AUWUGRCKTQSGJY-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=C(OCCCN2CCC(C(N)(C3CCCC3)C4=CC=CC=C4)CC2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MIV-6; MIV 6; MIV6; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



